molecular formula C26H29NO2 B14182413 10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine CAS No. 901791-71-7

10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine

Cat. No.: B14182413
CAS No.: 901791-71-7
M. Wt: 387.5 g/mol
InChI Key: PSJVGYUURONPSQ-UHFFFAOYSA-N
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Description

10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine is a compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is part of the phenoxazine family, known for their applications in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine typically involves the reaction of phenoxazine with 4-((2-ethylhexyl)oxy)phenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where phenoxazine is coupled with 4-((2-ethylhexyl)oxy)phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenoxazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxazine-10-oxide, while substitution reactions can produce various phenoxazine derivatives with different functional groups.

Scientific Research Applications

10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine involves its interaction with molecular targets through electron transfer processes. The compound’s phenoxazine core facilitates efficient electron transport, making it suitable for applications in organic electronics and photovoltaics. In biological systems, the compound can interact with cellular components, leading to fluorescence, which is useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Ethylhexyl)oxy)phenylboronic acid: Used in similar synthetic applications.

    Phenoxazine-10-oxide: An oxidized form of phenoxazine with different properties.

    10-Phenylphenoxazine: A simpler derivative with fewer substituents.

Uniqueness

10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine stands out due to its unique combination of the phenoxazine core and the 4-((2-ethylhexyl)oxy)phenyl group. This combination enhances its solubility and electron transport properties, making it highly effective in organic electronics and photovoltaic applications .

Properties

CAS No.

901791-71-7

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

IUPAC Name

10-[4-(2-ethylhexoxy)phenyl]phenoxazine

InChI

InChI=1S/C26H29NO2/c1-3-5-10-20(4-2)19-28-22-17-15-21(16-18-22)27-23-11-6-8-13-25(23)29-26-14-9-7-12-24(26)27/h6-9,11-18,20H,3-5,10,19H2,1-2H3

InChI Key

PSJVGYUURONPSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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